molecular formula C18H25ClN2O3S B4658387 N~2~-(4-chlorobenzyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-chlorobenzyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4658387
M. Wt: 384.9 g/mol
InChI Key: QWXUWRMFQFADDR-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that feature sulfonyl and carboxamide groups, which are commonly explored for their potential biological activities and applications in medicinal chemistry. These functionalities often contribute to the compound's binding affinity towards biological targets due to their ability to form hydrogen bonds and interact with biological macromolecules.

Synthesis Analysis

Synthesis of complex molecules like the one described typically involves multi-step synthetic routes, starting from readily available substrates. The synthesis might include steps such as the functionalization of benzyl and cyclohexenyl precursors, followed by the introduction of the methylsulfonyl group and subsequent coupling reactions. An example in the literature describes the development of calcium sensing receptor ligands through structural modifications at specific positions, highlighting the importance of systematic modifications in achieving desired biological activities (Kessler et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds with similar functionalities can be elucidated using techniques like X-ray crystallography. These studies provide valuable information about the stereochemistry and conformational preferences of the molecule, which are crucial for understanding its biological interactions. For instance, the absolute configuration and stereochemical preference of a compound were determined through X-ray crystallography, aiding in rationalizing its biological activity (Kessler et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

properties

IUPAC Name

2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O3S/c1-25(23,24)21(13-16-7-9-17(19)10-8-16)14-18(22)20-12-11-15-5-3-2-4-6-15/h5,7-10H,2-4,6,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXUWRMFQFADDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(4-chlorobenzyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(4-chlorobenzyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 3
N~2~-(4-chlorobenzyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-(4-chlorobenzyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(4-chlorobenzyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(4-chlorobenzyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide

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